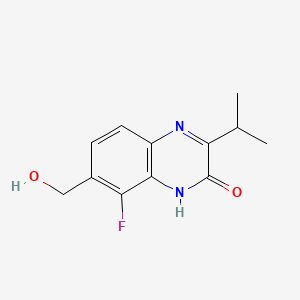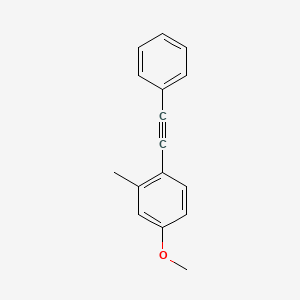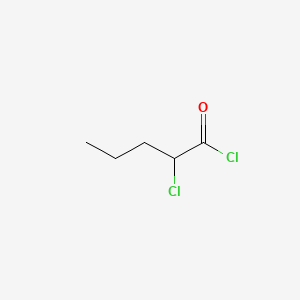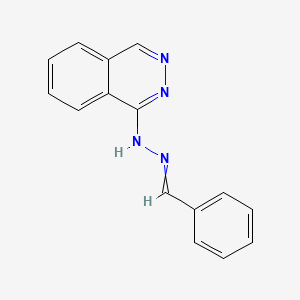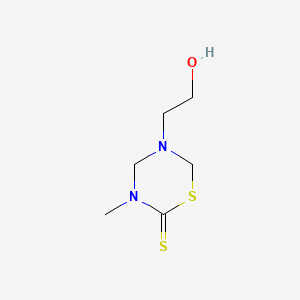![molecular formula C18H23N3O B13942581 1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13942581.png)
1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one is a complex organic compound that features an indole moiety, a spirocyclic structure, and a diazaspiro core. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one typically involves multi-step organic reactions. One common method involves the Fischer indole synthesis, where an indole derivative is formed through the reaction of phenylhydrazine with a ketone under acidic conditions . The spirocyclic structure can be introduced through a series of cyclization reactions involving appropriate precursors and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the diazaspiro core.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Aplicaciones Científicas De Investigación
1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity. Pathways involved in its action include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole core.
Tryptophan: An essential amino acid with an indole ring.
Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic structures but different functional groups
Uniqueness
1-((1H-indol-4-yl)methyl)-1,9-diazaspiro[5.5]undecan-2-one is unique due to its combination of an indole moiety and a diazaspiro core, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .
Propiedades
Fórmula molecular |
C18H23N3O |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
1-(1H-indol-4-ylmethyl)-1,9-diazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C18H23N3O/c22-17-5-2-7-18(8-11-19-12-9-18)21(17)13-14-3-1-4-16-15(14)6-10-20-16/h1,3-4,6,10,19-20H,2,5,7-9,11-13H2 |
Clave InChI |
VTVLVKZPDWMLSH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C2(C1)CCNCC2)CC3=C4C=CNC4=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


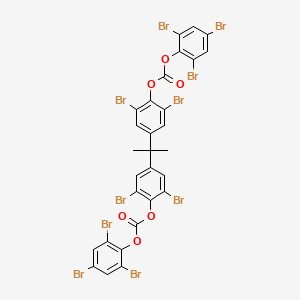


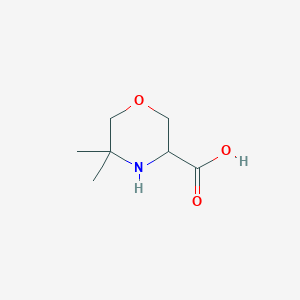
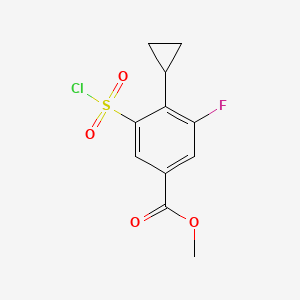
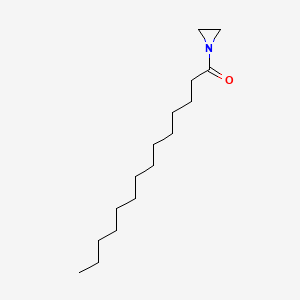
![Methyl 2,2-dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylate](/img/structure/B13942539.png)


